methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20441435
InChI: InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC20441435

Molecular Formula: C11H10FNO3

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate -

Specification

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
IUPAC Name methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
Standard InChI Key YVCSWEUQOJZYPS-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F

Introduction

Synthesis

The synthesis of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate typically involves the following steps:

  • Starting Materials:

    • Indole derivatives with pre-functionalized positions.

    • Fluorinating agents for selective substitution.

    • Methoxy and esterifying reagents.

  • Reaction Pathway:

    • The indole scaffold is functionalized at the 4-position with a methoxy group and at the 6-position with fluorine.

    • Esterification at the 2-position is achieved using methylating reagents such as dimethyl sulfate or methyl iodide.

  • Conditions:

    • Reactions are often carried out under controlled temperatures in inert atmospheres to prevent side reactions.

    • Catalysts such as Lewis acids may be used to facilitate specific substitutions.

Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has potential applications in various fields:

Pharmaceutical Research

The indole scaffold is a common motif in drug discovery due to its presence in biologically active compounds. The addition of fluorine and methoxy groups can enhance:

  • Lipophilicity for better membrane permeability.

  • Binding affinity to biological targets through electronic effects.

  • Metabolic stability by resisting enzymatic degradation.

Material Science

Fluorinated aromatic compounds are also explored for their unique electronic properties, making them candidates for organic semiconductors or other advanced materials.

Physical Characteristics

CharacteristicDetails
AppearanceLikely a crystalline solid (specific data unavailable).
SolubilityExpected to be soluble in organic solvents like DMSO or DMF due to the ester group and aromatic nature.
Melting PointNot explicitly reported but can be estimated based on similar compounds (~100–150°C).

Research Significance

The compound's molecular framework suggests it could serve as a precursor for synthesizing more complex derivatives with potential biological activity. For instance:

  • It could be modified into antimitotic agents or kinase inhibitors by introducing additional functional groups.

  • Its fluorine atom may play a role in enhancing binding interactions within enzyme active sites.

Comparison with Related Compounds

To better understand the unique features of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate, here is a comparison with related compounds:

CompoundMolecular FormulaKey Features
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C12_{12}H13_{13}NO4_{4}Two methoxy groups; lacks fluorine substitution.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C12_{12}H8_{8}FNO5_{5}Fluorinated furan derivative; different core structure.

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